1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features both a dimethoxyphenyl group and a thiophen-2-ylmethyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2,5-dimethoxyaniline with thiophen-2-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety to amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential binding properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea can be compared to other similar compounds such as:
1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-yl)urea: This compound lacks the methyl group on the thiophene ring, which may affect its reactivity and binding properties.
1-(2,5-Dimethoxyphenyl)-3-(phenylmethyl)urea: This compound has a phenylmethyl group instead of a thiophen-2-ylmethyl group, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-10-5-6-13(19-2)12(8-10)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQYRCYASVYULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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